(Rac)-BL-918

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Rac)-BL-918 est un mélange racémique d'un composé chiral qui a suscité un intérêt considérable dans divers domaines scientifiques

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (Rac)-BL-918 implique généralement une série de réactions chimiques qui assurent la formation des deux énantiomères en proportions égales. Une voie de synthèse courante comprend la réaction de cyclopropanation, où une diazocétone réagit avec une alcène non activée dans des conditions thermiques pour former le produit souhaité . Cette méthode assure un contrôle stéréochimique complet et donne un mélange racémique du composé.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend souvent l'utilisation de réacteurs haute pression et de systèmes à flux continu pour assurer une production efficace. Le choix des solvants, des catalyseurs et du contrôle de la température sont des facteurs critiques dans la synthèse industrielle de ce composé.

Analyse Des Réactions Chimiques

Types de réactions

(Rac)-BL-918 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles.

Réactifs et conditions courants

Oxydation: Permanganate de potassium en conditions acides ou basiques.

Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution: Halogènes en présence d'un catalyseur ou nucléophiles dans des solvants polaires.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent conduire à une variété de dérivés substitués, selon les groupes fonctionnels impliqués.

Applications De Recherche Scientifique

(Rac)-BL-918 a une large gamme d'applications en recherche scientifique:

Chimie: Utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.

Biologie: Étudié pour ses effets potentiels sur les processus cellulaires et les interactions enzymatiques.

Médecine: Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.

Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Mécanisme D'action

The mechanism of action of (Rac)-BL-918 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

(Rac)-BL-918 est unique en raison de sa structure chimique spécifique et des propriétés qui en résultent, qui le différencient des autres composés similaires

Conclusion

This compound est un composé polyvalent avec une large gamme d'applications en recherche scientifique et dans l'industrie. Ses propriétés chimiques uniques et son potentiel pour diverses réactions en font un outil précieux dans la synthèse de molécules complexes et l'étude des processus biologiques

Activité Biologique

(Rac)-BL-918 is a small-molecule compound recognized for its role as an activator of the UNC-51-like autophagy activating kinase 1 (ULK1). This compound has garnered attention in the context of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and Parkinson's disease, due to its potential to induce autophagy and exert cytoprotective effects. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and findings from recent studies.

The primary mechanism through which this compound exerts its biological effects is by activating ULK1, a key initiator of autophagy. Autophagy is crucial for the degradation of misfolded proteins and toxic aggregates, which are hallmarks of various neurodegenerative diseases. In particular, this compound has been shown to:

- Induce ULK1-dependent autophagy : In vitro studies demonstrated that treatment with this compound at concentrations of 5 and 10 μM led to a dose-dependent increase in autophagic flux in human SOD1 G93A NSC34 cells, effectively eliminating toxic SOD1 aggregates associated with ALS .

- Enhance motor function and lifespan in animal models : In SOD1 G93A mice, administration of this compound at doses of 40 and 80 mg/kg resulted in significant improvements in motor function and prolonged lifespan compared to control groups. This effect was attributed to enhanced clearance of SOD1 aggregates in the spinal cord and cerebral cortex .

Pharmacokinetics

Pharmacokinetic studies conducted in rats revealed important insights into the absorption, distribution, metabolism, and excretion of this compound:

- Absorption : Following both intragastric and intravenous administration, this compound achieved peak blood concentrations higher than its metabolites M8 and M10.

- Distribution : The compound was detected in significant concentrations within the spinal cord and brain, indicating its ability to penetrate the blood-brain barrier effectively due to its low molecular weight (approximately 533 Da) .

Research Findings

Recent studies have provided compelling evidence regarding the therapeutic potential of this compound:

Table 1: Summary of Key Findings on this compound

Case Studies

- Amyotrophic Lateral Sclerosis (ALS) :

- Parkinson's Disease :

Propriétés

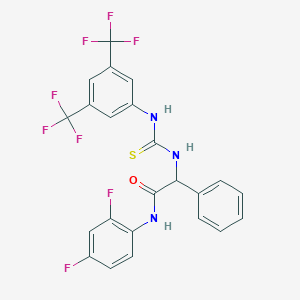

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.